

Antiviral Activity Spectrum of SARS-CoV-2-IN-23 Disodium: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SARS-CoV-2-IN-23 disodium**

Cat. No.: **B15564224**

[Get Quote](#)

Executive Summary: **SARS-CoV-2-IN-23 disodium** is a member of a class of broad-spectrum antiviral compounds known as molecular tweezers. These supramolecular agents exhibit a unique mechanism of action by targeting the lipid envelope of viruses, leading to a loss of infectivity. This technical guide provides a comprehensive overview of the antiviral activity of **SARS-CoV-2-IN-23 disodium** and related molecular tweezers, with a focus on their efficacy against SARS-CoV-2 and other respiratory viruses. The information presented is primarily derived from the pivotal study by Weil et al. (2022) on advanced molecular tweezers, which are structurally and functionally analogous to **SARS-CoV-2-IN-23 disodium**.

Quantitative Antiviral Activity

Commercial sources report that **SARS-CoV-2-IN-23 disodium**, a two-armed diphosphate ester and medium-length molecular tweezer, demonstrates an IC_{50} of 8.2 μM against SARS-CoV-2 and 2.6 μM against spike pseudoparticle transduction. Furthermore, it induces liposomal membrane disruption with an EC_{50} of 4.4 μM .

The broader antiviral spectrum of this class of compounds has been extensively characterized. The following tables summarize the quantitative data for a series of advanced molecular tweezers, including compounds with similar structural motifs to **SARS-CoV-2-IN-23 disodium**.

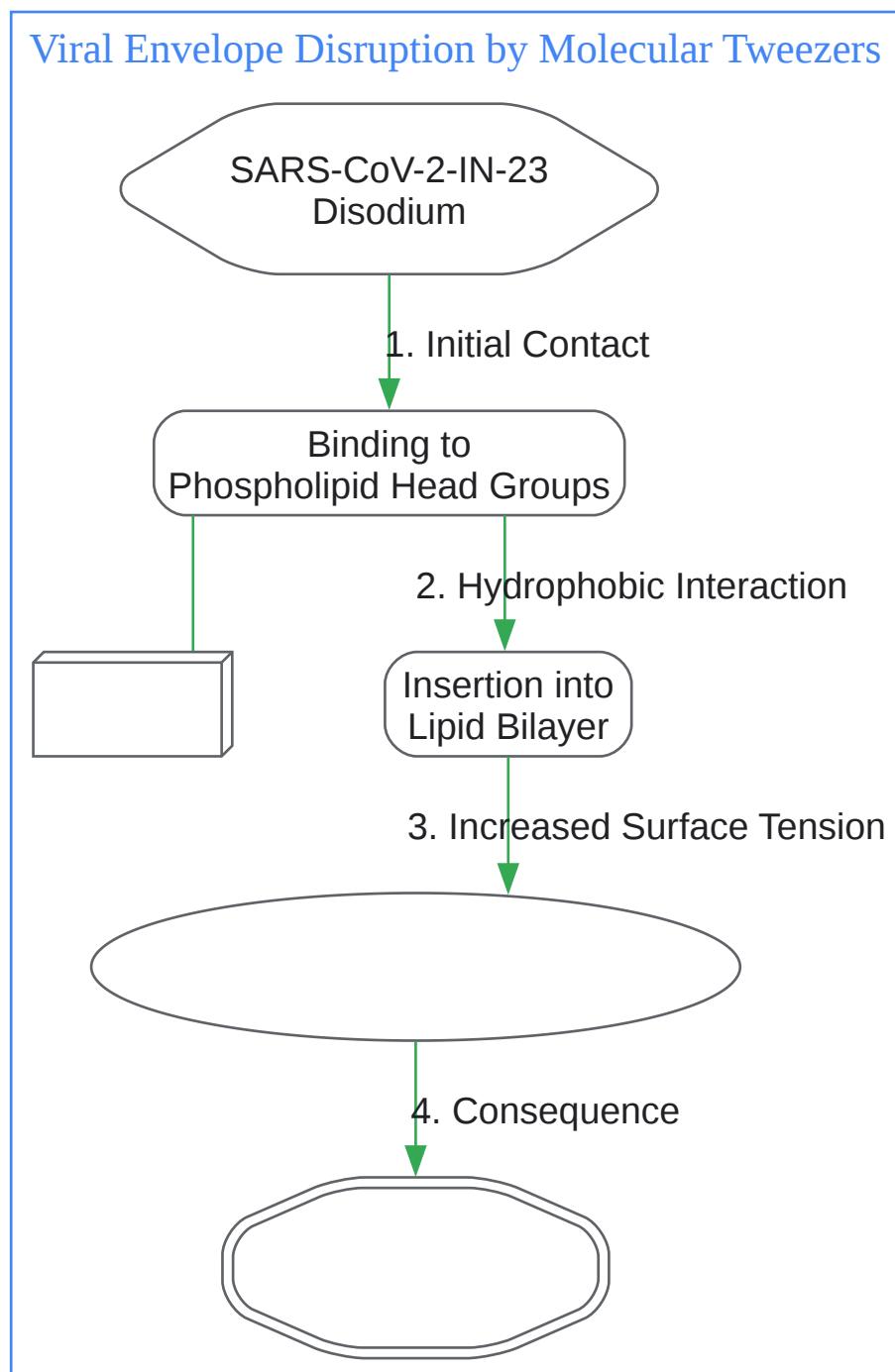
Table 1: Antiviral Activity of Advanced Molecular Tweezers against SARS-CoV-2 Spike Pseudoparticles and Liposome Disruption

Compound ID	Modification	IC ₅₀ (µM) vs. SARS-CoV-2 Pseudoparticles	EC ₅₀ (µM) Liposome Leakage
CLR01	Parent Molecule	35	>100
CP019	C6 Alkyl	1.7	6.5
CP020	C7 Alkyl	1.0	4.4
CP026	Benzyl	1.6	2.6
CP028	Phenylpropyl	0.6	6.9

Data extracted from
Weil et al., JACS Au,
2022.

Table 2: Broad-Spectrum Antiviral Activity of Selected Molecular Tweezers

Virus	Compound CP020 IC ₅₀ (µM)	Compound CP026 IC ₅₀ (µM)
SARS-CoV-2	0.4	1.8
Influenza A Virus (IAV)	24.5	11.6
Measles Virus (MeV)	4.0	1.9
Respiratory Syncytial Virus (RSV)	7.1	Not Reported
Herpes Simplex Virus-1 (HSV-1)	1.6	Not Reported
HIV-1	Not Reported	1.5


Data for CP020 and CP026
(also known as SARS-CoV-2-
IN-25 disodium) from
MedChemExpress product
pages, citing Weil et al., 2022.

Mechanism of Action: Viral Envelope Disruption

Molecular tweezers exert their antiviral effect through a direct physical mechanism that targets the viral lipid envelope. This mode of action is independent of viral surface proteins, suggesting a high barrier to the development of resistance.

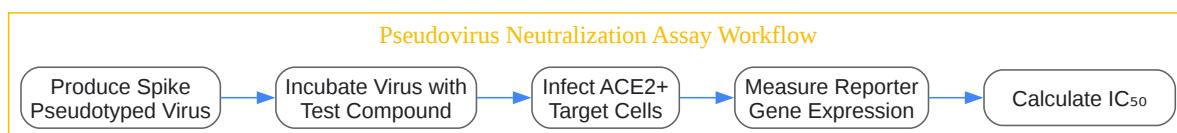
The proposed mechanism involves the following steps:

- Binding to the Viral Membrane: The molecular tweezer binds to the head groups of phospholipids in the viral envelope.
- Insertion into the Lipid Bilayer: The hydrophobic "arms" of the tweezer insert into the lipid bilayer.
- Membrane Destabilization: This insertion increases the surface tension of the viral membrane, leading to its disruption and a loss of viral integrity.

[Click to download full resolution via product page](#)

Caption: Mechanism of viral inactivation by molecular tweezers.

Experimental Protocols


The following are summaries of the key experimental protocols used to characterize the antiviral activity of molecular tweezers.

SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This assay is used to determine the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein.

Workflow:

- Pseudovirus Production: Lentiviral particles are pseudotyped with the SARS-CoV-2 spike protein and engineered to express a reporter gene (e.g., luciferase).
- Compound Incubation: The pseudovirus is incubated with serial dilutions of the test compound for a defined period (e.g., 1 hour at 37°C).
- Cell Infection: The virus-compound mixture is then added to target cells that express the ACE2 receptor (e.g., Caco-2 cells).
- Reporter Gene Expression Measurement: After a suitable incubation period (e.g., 48 hours), the expression of the reporter gene is quantified (e.g., by measuring luciferase activity).
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Antiviral Activity Spectrum of SARS-CoV-2-IN-23 Disodium: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15564224#sars-cov-2-in-23-disodium-antiviral-activity-spectrum>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com